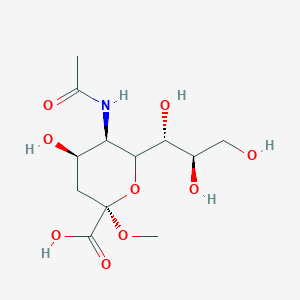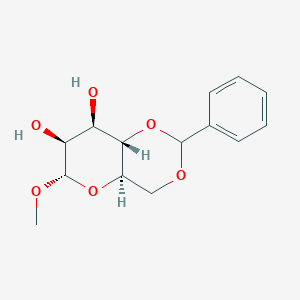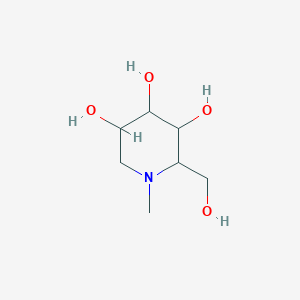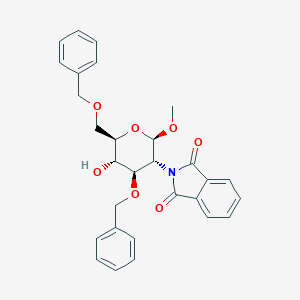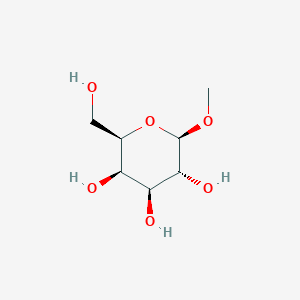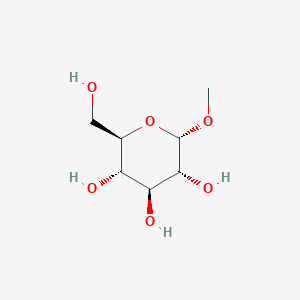
4-Methylumbelliferyl-2-Acetamido-2-Desoxy-α-D-Glucopyranosid
Übersicht
Beschreibung
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (4-MU-A2G) is a synthetic compound used in scientific research. It is a fluorescent substrate for glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycoside bonds. 4-MU-A2G is used to study the structure, function, and regulation of glycoside hydrolases, as well as to study the complex pathways of carbohydrate metabolism. The compound has found applications in a variety of research areas, including biochemistry, molecular biology, and cell biology.
Wissenschaftliche Forschungsanwendungen
Fluorogenes Substrat für Assays von N-Acetyl-α-D-Glucosaminidase
Diese Verbindung ist ein fluorogenes Substrat für Assays von N-Acetyl-α-D-Glucosaminidase . Es wird in enzymatischen Assays verwendet, bei denen die Fluoreszenz von 4-Methylumbelliferon (4-MU), das bei enzymatischer Spaltung durch β-Hexosaminidasen freigesetzt wird, zur Quantifizierung der β-Hexosaminidase-Aktivität verwendet werden kann .
Diagnose des Sanfilippo-B-Syndroms
Die Verbindung kann verwendet werden, um das Sanfilippo-B-Syndrom zu testen . Dies ist eine genetische Störung, die durch die Unfähigkeit des Körpers gekennzeichnet ist, lange Ketten von Zuckermolekülen, die als Glykosaminoglykane bezeichnet werden, ordnungsgemäß abzubauen. Der Test beinhaltet die Messung der Aktivität des Enzyms N-Acetyl-α-D-Glucosaminidase in den Zellen oder Geweben des Patienten .
Hexosaminidase-Assays
Die Verbindung wird in Hexosaminidase-Assays verwendet . Hexosaminidasen sind lysosomale Enzyme, die terminale β-glykosidisch gebundene N-Acetylglucosamin- und N-Acetylgalactosaminreste von einer Reihe von Glykokonjugaten entfernen .
Diagnose von GM2-Gangliosidosen
Die Verbindung wurde verwendet, um die β-Hexosaminidase-Aktivität in Serum oder Leukozyten von Patienten mit GM2-Gangliosidosen wie der Tay-Sachs-Krankheit zu quantifizieren . Dies sind genetische Störungen, die aus Defekten der β-Hexosaminidase resultieren .
Struktur-Funktions-Studien von Enzymen
Die Verbindung wird in detaillierten Struktur-Funktions-Studien verwendet, die darauf abzielen, den enzymatischen Mechanismus zu entschlüsseln . <a data-citationid="1fa3e9c
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is N-Acetyl-a-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside acts as a fluorogenic substrate for N-Acetyl-a-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) , a compound that fluoresces under specific conditions. This fluorescence can be used to quantify the activity of the enzyme .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . The enzyme N-Acetyl-a-D-glucosaminidase, which the compound targets, plays a crucial role in this pathway by removing terminal β-glycosidically bound N-acetylglucosamine residues .
Pharmacokinetics
It is known that the compound iswater-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatic cleavage of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside by N-Acetyl-a-D-glucosaminidase results in the release of 4-MU, which fluoresces under specific conditions . This fluorescence can be used to quantify the activity of the enzyme, providing a measure of the compound’s action .
Action Environment
The action of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is influenced by environmental factors such as pH. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Biochemische Analyse
Biochemical Properties
The primary role of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside in biochemical reactions is as a substrate for the enzyme N-acetyl-β-D-glucosaminidase . This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing 4-methylumbelliferone, a molecule that emits fluorescence when excited . This fluorescence can be measured and used to quantify the activity of N-acetyl-β-D-glucosaminidase in a sample .
Cellular Effects
The presence of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside in a cell can influence cellular function by serving as a substrate for N-acetyl-β-D-glucosaminidase . This enzyme is found in lysosomes, organelles that play a crucial role in cellular metabolism by breaking down various biomolecules . Therefore, the interaction of this compound with N-acetyl-β-D-glucosaminidase can impact lysosomal function and, consequently, cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with the enzyme N-acetyl-β-D-glucosaminidase . This enzyme cleaves the glycosidic bond in the compound, releasing 4-methylumbelliferone . The release of this fluorescent molecule allows for the quantification of N-acetyl-β-D-glucosaminidase activity, providing a measure of lysosomal function .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside in laboratory settings can change over time, particularly in relation to its stability and degradation . Furthermore, the fluorescence of the released 4-methylumbelliferone can be influenced by pH, with excitation maxima at low and high pH .
Metabolic Pathways
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is involved in the metabolic pathway of N-acetyl-β-D-glucosaminidase, an enzyme that plays a crucial role in the catabolism of glycosphingolipids in lysosomes . The interaction of this compound with N-acetyl-β-D-glucosaminidase can therefore influence metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is likely to be influenced by its interaction with N-acetyl-β-D-glucosaminidase, an enzyme that is typically localized in lysosomes Therefore, it is plausible that this compound may also be found in these organelles
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-FGTAOJJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559199 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80265-04-9 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside work as a substrate for NAG, and what are the downstream effects?
A1: 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside acts as a synthetic substrate for NAG. Upon enzymatic cleavage by NAG, the compound releases 4-methylumbelliferone [, , ]. 4-Methylumbelliferone is fluorescent, allowing for sensitive detection and quantification of NAG activity. This property makes the compound highly valuable for studying NAG activity in various biological samples and for diagnosing enzyme deficiencies like Mucopolysaccharidosis type IIIB (MPS IIIB) [].
Q2: What are the advantages of using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside for measuring NAG activity compared to other methods?
A2: This compound offers several advantages:
- Sensitivity: The fluorogenic assay is significantly more sensitive than traditional colorimetric methods, enabling the detection of even low levels of NAG activity [, ].
- Ease of use: The assay protocol is simpler and faster, particularly the one-step cell assay that eliminates the need for cell disruption and protein normalization [].
- Versatility: The compound can be used with various biological samples, including cultured cells, tissues, and biological fluids, making it suitable for diverse research applications [, ].
Q3: Can 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside be used for high-throughput screening?
A3: Yes, the one-step cell assay using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside is highly amenable to high-throughput screening []. Its 96-well plate format, coupled with the speed and sensitivity of the assay, makes it ideal for screening large chemical libraries to identify potential modulators of NAG expression, folding, or activity. This application is particularly valuable for drug discovery efforts targeting lysosomal storage disorders like MPS IIIB.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




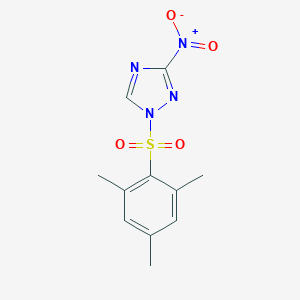
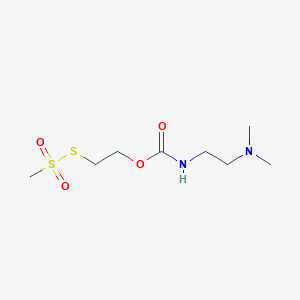
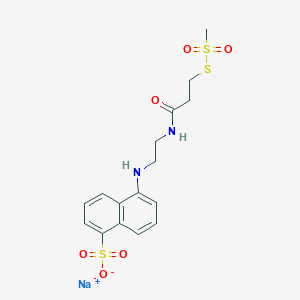

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
